5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Glycochemistry Oxidative cleavage Chemoselectivity

Researchers requiring selective α-bromination without over-bromination or glycosidic bond cleavage choose 5,5-dibromomeldrum's acid. • 92-98% regioselectivity for terpenoid ketones reduces purification. • Benign by-product (acetone + CO₂) simplifies API workup. • 0% thioglycoside oxidation vs. 79% for NBS-enables chemoselective glyco-bromination. Crystalline solid, stable at 0°C for months. ≥98% titrimetric purity ensures precise stoichiometry.

Molecular Formula C6H6Br2O4
Molecular Weight 301.92 g/mol
CAS No. 66131-14-4
Cat. No. B1589136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS66131-14-4
Molecular FormulaC6H6Br2O4
Molecular Weight301.92 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C(C(=O)O1)(Br)Br)C
InChIInChI=1S/C6H6Br2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3
InChIKeyHPBNIRVIOCWRDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dibromo Meldrum’s Acid: Overview


5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as 5,5-dibromomeldrum's acid, is a cyclic dibromomalonate ester with the molecular formula C6H6Br2O4 (MW 301.92). This compound belongs to the Meldrum's acid derivative class and functions primarily as a selective electrophilic brominating agent for α‑bromination of aldehydes and α′‑bromination of α,β‑unsaturated ketones [1]. It is prepared via bromination of Meldrum's acid (2,2‑dimethyl‑1,3‑dioxane‑4,6‑dione) with elemental bromine in the presence of potassium or sodium hydroxide [2]. As a white crystalline solid with a melting point of 75–76 °C and solubility in common organic solvents, it is commercially available at purities ≥98% (by titrimetric analysis) and is also employed as a key intermediate in the synthesis of the antifolate drug pemetrexed disodium [3].

S
Selective electrophilic bromination workflow Reported fit for α-bromination of aldehydes and α′-bromination of α,β-unsaturated ketones.
Supports clean by-product profile (Meldrum's acid / acetone + CO2).
F
Format: crystalline solid reagent Non-hygroscopic solid suitable for accurate weighing; reported stability for months at 0 °C.
Titrimetric purity specification supports stoichiometric process control.

Why 5,5-Dibromo Meldrum’s Acid Is Irreplaceable


Although a variety of brominating reagents are available for organic synthesis, their reactivity, selectivity, and side‑product profiles differ substantially. Common alternatives such as N‑bromosuccinimide (NBS), elemental bromine, 1,3‑dibromo‑5,5‑dimethylhydantoin (DBDMH), and 5,5‑dibromobarbituric acid (DBBA) exhibit overlapping reaction scopes, but their performance is highly substrate‑dependent [1]. In particular, uncontrolled reactivity leading to over‑bromination, poor α/α′ regioselectivity, or generation of acidic by‑products can compromise the yield and purity of sensitive intermediates, especially in multi‑step pharmaceutical syntheses. 5,5‑Dibromomeldrum's acid, by contrast, provides a unique balance of electrophilic bromine delivery and benign by‑product (Meldrum's acid or its decomposition products: acetone and CO2) that facilitates clean reaction profiles and simplifies purification . The quantitative evidence below demonstrates where these differences are measurable and impact procurement decisions.

Target
5,5-Dibromo Meldrum's Acid: selective electrophilic bromine delivery with benign by-product (Meldrum's acid).
Common alternative reagents (NBS, DBDMH, Br2) exhibit substrate-dependent reactivity and may generate acidic or solid nitrogenous by-products.
Risk 1
Orthogonal reactivity preserves glycosidic bonds in glycoconjugate synthesis.
NBS and DBDMH cleave thioglycosides, compromising chemoselectivity in complex molecule synthesis.
Risk 2
Succinimide-free workup simplifies purification of α-bromoketones.
NBS-derived succinimide by-product can contaminate products and interfere with downstream coupling steps.
Reagent interchangeability may shift based on substrate class. Direct replacement without validation risks over-bromination or purification complexity.

5,5-Dibromo Meldrum’s Acid: Quantitative Evidence


Thioglycoside Oxidation: Selectivity vs. NBS

In a comparative study of oxidants for thioglycoside cleavage, 5,5-dibromomeldrum's acid (1.5 eq) produced no reaction after 12 h at 0 °C in acetone/H2O, whereas N‑bromosuccinimide (NBS, 1.5 eq) gave 79% product in 1 h and 1,3‑dibromo‑5,5‑dimethylhydantoin (DBDMH, 1.2 eq) gave 79% in 15 min under identical conditions [1]. This lack of reactivity toward thioglycosides demonstrates that 5,5‑dibromomeldrum's acid can be selectively employed in synthetic sequences where glycosidic bonds must remain intact, a feature not shared by NBS or DBDMH.

Thioglycoside Selectivity
Head-to-head
0% yield vs. 79% for NBS/DBDMH under identical conditions.
Supports orthogonal bromination strategies without glycosidic bond cleavage.
Acetone/H2O, 0 °C, 12 h. Reported method context.
Glycochemistry Oxidative cleavage Chemoselectivity

Terpenoid Ketone α-Bromination Selectivity

Bromination of isopinocamphone and cis‑verbanone with 5,5‑dibromomeldrum's acid afforded 2α‑bromo‑10β‑pinanone‑3 and 3α‑bromo‑10β‑pinanone‑4 with 92–98% selectivity. In contrast, bromination of the same substrates using molecular bromine (Br2) under standard conditions typically yields complex mixtures of mono‑ and dibrominated products with significantly lower regioselectivity .

Terpenoid Regioselectivity
Data to verify
92–98% selectivity for desired α-bromo isomer.
Reported regioselectivity context for terpenoid ketone α-bromination.
Sources for comparator Br2 data not specified. Requires validation.
Terpenoid chemistry α-Bromination Regioselectivity

Non-Hygroscopic Solid-State Stability

5,5‑Dibromomeldrum's acid is a white crystalline solid with a melting point of 75–76 °C and can be stored for months at 0 °C without decomposition [1]. In contrast: N‑bromosuccinimide (NBS) is hygroscopic and decomposes upon exposure to moisture, releasing bromine; elemental bromine is a corrosive, volatile liquid (bp 58.8 °C) requiring specialized handling; 1,3‑dibromo‑5,5‑dimethylhydantoin (DBDMH) has a melting point of 187–189 °C but also releases bromine upon decomposition .

Solid-State Stability
Class-level
Crystalline solid, mp 75–76 °C. Stable for months at 0 °C.
Non-hygroscopic format may support reproducible kilo-lab weighing.
Class comparison to hygroscopic NBS and liquid Br2.
Reagent stability Process chemistry Storage

Titrimetric Active Bromine Purity

Commercial suppliers consistently report purity of ≥98.0% for 5,5‑dibromomeldrum's acid, determined by titrimetric analysis . While competing reagents such as NBS and DBDMH are also available at >98% purity, the assay method for 5,5‑dibromomeldrum's acid directly quantifies active bromine content, providing a functional purity metric that is directly relevant to stoichiometric bromination reactions. In contrast, NBS purity is often determined by HPLC or titration that may not distinguish active bromine from degradation products (e.g., succinimide) .

Titrimetric Purity
Specification review
≥98.0% active bromine by titrimetric analysis.
Functional purity metric supports stoichiometric process control.
Supplier specification. Assay method may differ from NBS HPLC purity.
Reagent quality Purity Procurement

Succinimide-Free By-Product Purification

The bromination reaction with 5,5‑dibromomeldrum's acid generates Meldrum's acid (or acetone and CO2 upon workup) as the sole by‑product, which is easily removed by aqueous extraction or evaporation . In contrast, NBS‑mediated brominations produce succinimide as a by‑product, which is often difficult to separate from the desired product, particularly when the product has similar solubility. For example, in the thioglycoside oxidation study, the NBS‑derived product was 'contaminated with succinimide' [1]. This purification advantage has been noted to be particularly valuable in the synthesis of α‑bromoketones and intermediates for pemetrexed, where succinimide contamination can interfere with subsequent coupling steps [2].

By-Product Purification
Cross-study
No solid by-product contamination vs. reported succinimide contamination with NBS.
Simpler purification workflow may benefit multi-step API intermediate synthesis.
NBS contamination noted in thioglycoside study (PMC7799176).
Workup Purification By‑product removal

5,5-Dibromo Meldrum’s Acid: Application Scenarios


α-Bromo Carbonyls for Terpenoid Pharmaceuticals

The compound's demonstrated 92–98% regioselectivity for α‑bromination of terpenoid ketones such as isopinocamphone and cis‑verbanone makes it the reagent of choice when high isomeric purity is required . This selectivity directly reduces the need for chromatographic purification of regioisomers, lowering both solvent usage and process time in the production of brominated terpenoid building blocks.

Pemetrexed Disodium Synthesis Intermediate

5,5‑Dibromomeldrum's acid is a documented intermediate in the preparation of pemetrexed disodium, a key antifolate chemotherapeutic agent . Its clean by‑product profile (Meldrum's acid → acetone + CO2) avoids contamination with succinimide or other nitrogenous residues that could complicate the final API purity profile. This is particularly relevant for GMP manufacturing environments where impurity control is paramount.

Orthogonal Bromination in Glycoconjugates

The complete inactivity of 5,5‑dibromomeldrum's acid toward thioglycoside oxidation, demonstrated in head‑to‑head comparison with NBS and DBDMH (0% vs. 79% yield) , enables chemoselective bromination of aglycone moieties in glycoconjugates without cleaving the glycosidic bond. This orthogonal reactivity profile is unavailable with commonly used brominating agents.

Stable Solid Reagent for Process Bromination

The compound's crystalline solid form (mp 75–76 °C), non‑hygroscopic nature, and stability at 0 °C for months make it superior to both volatile liquid bromine (bp 58.8 °C) and hygroscopic NBS for kilo‑lab and pilot‑plant operations. Accurate stoichiometric dispensing without decomposition is critical for reproducible scale‑up, and the titrimetric purity specification (≥98% active bromine) [1] supports precise reaction stoichiometry.

Application
Selection Property
Validation Focus
Terpenoid α-bromoketone building blocks
High regioselectivity context
Isomeric purity and purification-step reduction
Pemetrexed intermediate synthesis
Succinimide-free by-product profile
API intermediate purity and impurity control
Glycoconjugate aglycone bromination
Orthogonal reactivity to thioglycosides
Chemoselectivity and glycosidic bond integrity
Kilo-lab / pilot-plant bromination
Non-hygroscopic solid format
Weighing accuracy and long-term storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.